molecular formula C7H12O4 B030648 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid CAS No. 32980-26-0

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B030648
CAS No.: 32980-26-0
M. Wt: 160.17 g/mol
InChI Key: NENLLFGJFVVZEU-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is an organic compound with the molecular formula C7H12O4. It is characterized by a methoxy group attached to a butanoic acid backbone, with two methyl groups and a ketone functional group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Scientific Research Applications

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is utilized in a wide range of scientific research applications:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

The primary target of “4-Methoxy-3,3-dimethyl-4-oxobutanoic acid” is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

“this compound” acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.

Biochemical Pathways

The inhibition of succinate dehydrogenase by “this compound” affects the citric acid cycle . This cycle is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The disruption of this cycle can have significant downstream effects, including a decrease in the production of ATP, the main energy currency of the cell.

Pharmacokinetics

It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may readily cross cell membranes . These properties could potentially impact its bioavailability.

Result of Action

The inhibition of succinate dehydrogenase by “this compound” leads to mitochondrial membrane depolarization and can result in neuronal death . This is due to the disruption of the citric acid cycle and the subsequent decrease in ATP production.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the esterification of this compound with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

4-methoxy-3,3-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,4-5(8)9)6(10)11-3/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLLFGJFVVZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567364
Record name 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32980-26-0
Record name 1-Methyl 2,2-dimethylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32980-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,3-dimethyl-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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